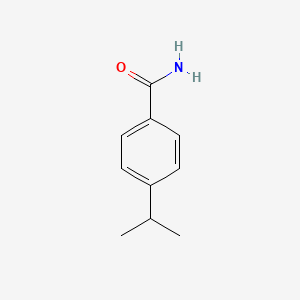

Benzamide, 4-(1-methylethyl)-

説明

Synthesis Analysis

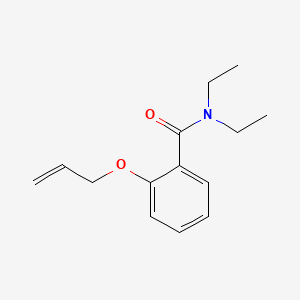

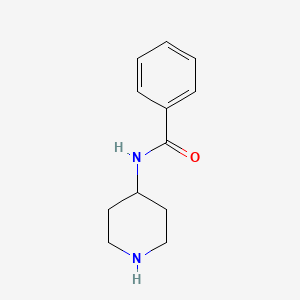

The synthesis of benzamide derivatives, including “Benzamide, 4-(1-methylethyl)-”, is reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “Benzamide, 4-(1-methylethyl)-” contains a total of 25 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide (aromatic) .Chemical Reactions Analysis

The reaction for the synthesis of benzamide derivatives involves the direct condensation of benzoic acids and amines . This reaction is facilitated by the use of a superior and recoverable catalyst, low reaction times, and the use of ultrasonic irradiation as a green and powerful technology .Physical And Chemical Properties Analysis

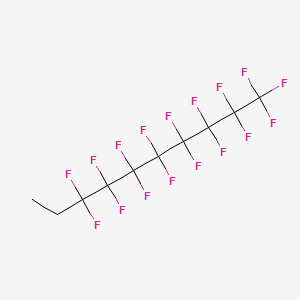

“Benzamide, 4-(1-methylethyl)-” has a molecular weight of 177.2 g/mol. It is soluble in polar solvents such as water, ethanol, and methanol, and insoluble in non-polar solvents such as hexane and chloroform.科学的研究の応用

Antioxidant Activity

Benzamides, including 4-(1-methylethyl)-benzamide, have been found to exhibit significant antioxidant activity . They have been synthesized and analyzed for their in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides have been determined to have in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . This makes them potential candidates for further research in the development of new antibacterial drugs .

Medical Applications

Benzamides have been widely used in medical, industrial, biological, and potential drug industries . They have been used in the treatment of various conditions such as juvenile hyperactivity, cancer, hypercholesterolemia .

Industrial Applications

Benzamides are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

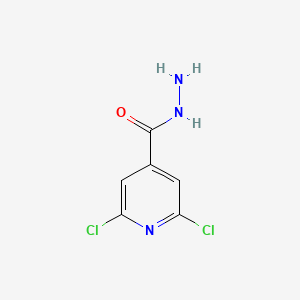

Pesticidal Activity

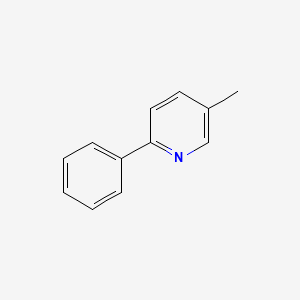

A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization, and aminolysis reactions . The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L .

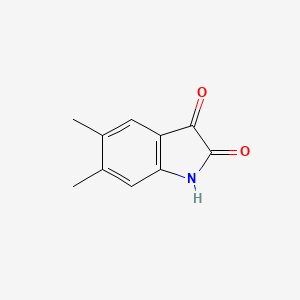

Fungicidal Activity

At 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi . Moreover, one compound exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .

Solubility Properties

“Benzamide, 4-(1-methylethyl)-” is soluble in polar solvents such as water, ethanol, and methanol, and insoluble in non-polar solvents such as hexane and chloroform. This property makes it applicable in diverse fields of research and industries.

Safety and Hazards

作用機序

Target of Action

Benzamide, 4-(1-methylethyl)-, also known as 4-propan-2-ylbenzamide, is a complex organic compound Benzamides are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Benzamides are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.

Biochemical Pathways

Benzamides can influence various biochemical pathways depending on their specific targets . For instance, some benzamides are known to inhibit enzymes involved in DNA repair, thereby affecting DNA synthesis and cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can influence its bioavailability, half-life, and overall pharmacological effect .

Result of Action

Benzamides can have various effects at the molecular and cellular level, depending on their specific targets and mode of action . For instance, some benzamides can induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

特性

IUPAC Name |

4-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYDEFSWRWLDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210934 | |

| Record name | Benzamide, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 4-(1-methylethyl)- | |

CAS RN |

619-76-1 | |

| Record name | 4-(1-Methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)